molecular formula C9H8ClIO B14071771 1-(3-Chloro-2-iodophenyl)propan-2-one

1-(3-Chloro-2-iodophenyl)propan-2-one

Cat. No.: B14071771
M. Wt: 294.51 g/mol
InChI Key: ILPGAWHMHPWBQR-UHFFFAOYSA-N
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Description

Overview of Ketone Chemistry in Advanced Organic Synthesis

The ketone functional group is a cornerstone of organic synthesis, serving as a versatile precursor and intermediate in the construction of complex molecular architectures. The carbonyl carbon of a ketone is electrophilic, making it susceptible to nucleophilic attack, a fundamental reaction in the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the protons on the α-carbon (the carbon atom adjacent to the carbonyl group) are acidic, allowing for the formation of enolates. These enolates are potent nucleophiles that can participate in a variety of bond-forming reactions, including alkylations, aldol (B89426) condensations, and conjugate additions.

In the context of advanced organic synthesis, the strategic manipulation of the ketone group is paramount. Modern synthetic methodologies have expanded the toolkit for ketone transformations, enabling chemists to achieve high levels of chemo-, regio-, and stereoselectivity. These methods include transition-metal-catalyzed cross-coupling reactions, organocatalysis, and enzymatic transformations. The ability to precisely control the reactivity of ketones is essential for the efficient synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.

Significance of Halogenated Aromatic Systems in Chemical Reactivity

Halogenated aromatic compounds are pivotal building blocks in organic synthesis, largely due to the unique properties that halogens impart to the aromatic ring. Halogens are electronegative atoms that exert a significant inductive effect, withdrawing electron density from the aromatic ring and influencing its reactivity in electrophilic aromatic substitution reactions. While halogens are generally deactivating towards electrophilic substitution, they are typically ortho-, para-directing.

The true synthetic utility of halogenated aromatic systems, however, lies in their ability to participate in a vast array of cross-coupling reactions. The carbon-halogen bond serves as a versatile handle for the introduction of a wide range of functional groups. Seminal reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings have revolutionized the way chemists construct complex molecules, with aryl halides being indispensable starting materials. The differential reactivity of various halogens (I > Br > Cl) allows for sequential and site-selective functionalization of poly-halogenated aromatic compounds, providing a powerful strategy for the synthesis of intricately substituted aromatic systems.

Research Trajectory of 1-(3-Chloro-2-iodophenyl)propan-2-one within Complex Molecular Architectures

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest a significant potential as a versatile intermediate in the synthesis of complex molecular architectures. The presence of two different halogen atoms on the phenyl ring, an iodine and a chlorine, at specific positions relative to each other and to the propanone side chain, offers a platform for selective and sequential chemical transformations.

The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions is a key feature. This reactivity difference would likely allow for the selective functionalization at the 2-position of the phenyl ring via reactions such as Suzuki, Sonogashira, or Heck couplings, while leaving the chlorine atom at the 3-position intact for subsequent modifications. This stepwise approach is a powerful strategy in the construction of highly substituted and complex aromatic compounds.

Furthermore, the ketone moiety in this compound can undergo a wide range of transformations. The α-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. Alternatively, the carbonyl group itself can be targeted by nucleophiles or be reduced to an alcohol. The interplay between the reactivity of the halogenated aromatic ring and the ketone functionality makes this compound a potentially valuable building block for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. The research trajectory for a molecule like this compound would likely involve its use as a scaffold to generate libraries of diverse compounds for biological screening, leveraging the sequential and site-selective reactivity of its functional groups.

Chemical Properties of this compound

PropertyValue
CAS Number 1804039-30-2 wikipedia.org
Molecular Formula C₉H₈ClIO wikipedia.org
Molecular Weight 294.52 g/mol wikipedia.org
Predicted Boiling Point 319.0 ± 27.0 °C wikipedia.org
Predicted Density 1.733 ± 0.06 g/cm³ chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClIO

Molecular Weight

294.51 g/mol

IUPAC Name

1-(3-chloro-2-iodophenyl)propan-2-one

InChI

InChI=1S/C9H8ClIO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3

InChI Key

ILPGAWHMHPWBQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)I

Origin of Product

United States

Synthetic Methodologies for 1 3 Chloro 2 Iodophenyl Propan 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(3-chloro-2-iodophenyl)propan-2-one, two primary disconnections are most logical: breaking the carbon-carbon bond adjacent to the ketone or severing the bond between the phenyl ring and the propanone side chain.

One retrosynthetic approach involves disconnecting the C-C bond between the α-carbon and the carbonyl group. This strategy simplifies the molecule into two key fragments: a nucleophilic acetone (B3395972) enolate equivalent and an electrophilic (3-chloro-2-iodobenzyl) species. This disconnection is based on the well-established reactivity of enolates in forming C-C bonds through alkylation. The forward synthesis would therefore involve the reaction of a pre-formed (3-chloro-2-iodobenzyl) halide with the enolate of acetone or a suitable synthetic equivalent.

An alternative disconnection breaks the bond between the phenyl ring and the propanone side chain. This leads to a (3-chloro-2-iodophenyl) synthon and an acetone or propanoyl synthon. This strategy forms the basis of classical acylation reactions. In the forward synthesis, this translates to a Friedel-Crafts acylation or a related cross-coupling reaction where the propanone moiety is attached to the pre-functionalized aromatic ring.

A secondary strategy within this category involves starting with a simpler precursor, such as 1-phenylpropan-2-one, and subsequently introducing the chloro and iodo substituents onto the aromatic ring through electrophilic aromatic substitution. However, this approach presents significant regiochemical challenges due to the directing effects of the acetylmethyl group, which would favor substitution at the ortho and para positions, making the synthesis of the 3-chloro-2-iodo isomer difficult.

Classical Approaches to the Synthesis of this compound

Based on the retrosynthetic analysis, several classical and modern synthetic methods can be proposed for the construction of the target molecule.

A direct and classical method for attaching the propanone side chain to the aromatic ring is the Friedel-Crafts acylation. This reaction would involve treating 1-chloro-2-iodobenzene (B47295) with an acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The primary challenge in this approach is controlling the regioselectivity of the acylation. The chloro and iodo substituents direct incoming electrophiles to different positions, and the steric hindrance from the ortho-iodo group would significantly influence the outcome.

Table 1: General Conditions for Friedel-Crafts Acylation

Reagent/Condition Description
Aromatic Substrate 1-Chloro-2-iodobenzene
Acylating Agent Propanoyl chloride or Propionic anhydride
Lewis Acid Catalyst Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)
Solvent Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂)

| Temperature | Typically 0 °C to room temperature |

This approach builds the molecule by forming the C-C bond at the α-position to the ketone. The synthesis would begin with the preparation of an electrophilic precursor, such as (3-chloro-2-iodophenyl)methyl bromide. This intermediate could be synthesized from 3-chloro-2-iodotoluene (B1584102) via free-radical bromination. Subsequently, this benzyl (B1604629) bromide derivative would be reacted with the enolate of acetone. The acetone enolate is typically generated in situ using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure complete and controlled deprotonation.

Table 2: Typical Conditions for Enolate Alkylation

Reagent/Condition Description
Electrophile (3-Chloro-2-iodophenyl)methyl bromide
Nucleophile Source Acetone
Base Lithium diisopropylamide (LDA), Sodium hydride (NaH)
Solvent Tetrahydrofuran (THF), Diethyl ether (Et₂O)

| Temperature | -78 °C to 0 °C for enolate formation |

Modern synthetic methods offer versatile routes starting from carboxylic acid derivatives. nih.govnih.gov One such pathway begins with (3-chloro-2-iodophenyl)acetic acid. This acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be transformed into the desired methyl ketone by reaction with an organometallic reagent, such as lithium dimethylcuprate (Gilman reagent) or by using a transition-metal-catalyzed cross-coupling reaction.

Recent advancements have demonstrated that unsymmetrical ketones can be effectively prepared through the nickel-catalyzed reductive coupling of carboxylic acid derivatives (including acid chlorides) with alkyl halides. organic-chemistry.org This method is noted for its high functional group tolerance, which would be advantageous given the halogenated substrate. nih.govorganic-chemistry.org

Table 3: Example Reaction Scheme via Carboxylic Acid Derivative

Step Starting Material Reagent(s) Product
1 (3-Chloro-2-iodophenyl)acetic acid Thionyl chloride (SOCl₂) (3-Chloro-2-iodophenyl)acetyl chloride

| 2 | (3-Chloro-2-iodophenyl)acetyl chloride | Lithium dimethylcuprate ((CH₃)₂CuLi) | this compound |

Modern Catalytic Methods for the Formation of this compound

Recent advancements in catalysis have revolutionized the construction of complex organic molecules. For a target like this compound, these methods can be applied to form the key carbon-carbon and carbon-halogen bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a plausible strategy for the synthesis of this compound. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. mdpi.com For the synthesis of the target molecule, one could envision a convergent approach where a suitably functionalized phenyl ring is coupled with a propan-2-one equivalent.

For instance, a Suzuki-Miyaura coupling could be employed by reacting a (3-chloro-2-iodophenyl)boronic acid derivative with a propan-2-one enolate equivalent or a related synthetic partner. Alternatively, the propan-2-one moiety could be introduced via a Negishi coupling using an organozinc reagent. The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the organometallic partner and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

Illustrative data for analogous palladium-catalyzed carbonylative cross-coupling reactions to form diaryl ketones are presented in Table 1. While not specific to the target molecule, this data showcases the typical catalysts, conditions, and yields for such transformations.

Table 1: Illustrative Palladium-Catalyzed Carbonylative Cross-Coupling for Ketone Synthesis

Aryl Halide Organometallic Reagent Catalyst System Solvent Temperature (°C) Yield (%)
1-Iodo-3-chlorobenzene Tri(p-tolyl)bismuthine Pd(PPh₃)₄ / Rb₂CO₃ Toluene 100 85
1-Bromo-2-iodobenzene (Propan-2-one enolate)zinc chloride PdCl₂(dppf) THF 60 78
1,3-Dichloro-2-iodobenzene Trimethyl(propan-2-one enolate)tin Pd(PPh₃)₄ Dioxane 90 72

This table is illustrative and compiled from general knowledge of cross-coupling reactions. Specific conditions for the synthesis of this compound would require experimental optimization.

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis. youtube.com In the context of synthesizing this compound, a C-H functionalization approach could be envisioned to introduce one of the substituents onto a pre-existing aromatic ketone. For example, starting with 1-(3-chlorophenyl)propan-2-one, a directed C-H iodination at the ortho position could be achieved. The ketone functionality can act as a directing group, facilitating the metal-catalyzed activation of the C-H bond at the adjacent position. rsc.orgutexas.edu

Ruthenium, rhodium, and palladium catalysts are commonly employed for such transformations. rsc.org The reaction would likely proceed through the formation of a cyclometalated intermediate, where the catalyst coordinates to the carbonyl oxygen, bringing it in close proximity to the C-H bond to be functionalized. Subsequent reaction with an iodine source would then yield the desired product.

Table 2: Illustrative Conditions for Directed C-H Iodination of Aromatic Ketones

Substrate Catalyst Oxidant/Iodine Source Solvent Temperature (°C)
1-(3-Chlorophenyl)propan-2-one [Ru(p-cymene)Cl₂]₂ N-Iodosuccinimide (NIS) Dichloroethane 80
1-(m-Tolyl)ethan-1-one Pd(OAc)₂ I₂ / K₂S₂O₈ Acetic Acid 100
Acetophenone [RhCp*Cl₂]₂ NIS Dichloromethane 60

This table is illustrative, presenting plausible conditions based on known C-H functionalization methodologies.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of complex molecules. While a direct organocatalytic route to this compound is not immediately apparent from existing literature, organocatalysts could be employed in key steps of a potential synthetic sequence. For instance, the synthesis of a chiral precursor to the target molecule could be achieved through an enantioselective organocatalytic reaction.

While not directly forming the target structure, organocatalysis is widely used for the asymmetric synthesis of substituted ketones and related compounds. For example, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which could be used to construct more complex analogs.

Photoredox and electro-organic synthesis have gained significant attention as sustainable and powerful methods for forging chemical bonds. These techniques utilize visible light or electricity, respectively, to generate reactive radical intermediates under mild conditions.

A plausible photoredox-catalyzed approach to this compound could involve the coupling of a 3-chloro-2-iodophenyl radical with an enolate or a related propan-2-one precursor. The aryl radical could be generated from a suitable precursor, such as a diazonium salt or an aryl halide, through a single-electron transfer process mediated by a photocatalyst. princeton.edu Merging photoredox catalysis with transition metal catalysis, such as nickel catalysis, has proven effective for the synthesis of ketones from α-oxo acids and aryl halides. princeton.edu

Electro-organic synthesis could similarly be employed to generate the necessary reactive intermediates. For example, the anodic oxidation of a 3-chloro-2-iodophenol (B1589992) derivative could lead to the formation of a reactive species that could be trapped with a suitable nucleophile to construct the desired carbon skeleton.

Chemo-, Regio-, and Stereoselective Control in the Synthesis of this compound

Achieving the desired chemo-, regio-, and stereoselectivity is paramount in the synthesis of a polysubstituted aromatic compound like this compound.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, during a cross-coupling reaction to introduce the propan-2-one moiety onto a dihalogenated benzene (B151609) ring (e.g., 1,2-dichloro-3-iodobenzene), the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst would allow for selective reaction at the iodo-substituted position.

Regioselectivity: The regioselective introduction of the chloro and iodo substituents onto the aromatic ring is a critical challenge. If starting from a monosubstituted phenylpropanone, the directing effects of the existing substituent would govern the position of the incoming electrophile in an electrophilic aromatic substitution reaction. The propan-2-one group is a meta-director, while a chloro substituent is an ortho-, para-director. Therefore, the order of introduction of the substituents is crucial. A plausible route would be the Friedel-Crafts acylation of 1,2-dichloro-3-iodobenzene, though this may present challenges with regioselectivity. A more controlled approach would involve a directed ortho-lithiation or a directed C-H functionalization strategy.

Stereoselectivity: The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a concern in its direct synthesis. However, if chiral derivatives were to be synthesized, for example, by reduction of the ketone to a secondary alcohol, then stereoselective methods would be necessary. This could be achieved using chiral reducing agents or through asymmetric catalysis.

Reaction Mechanisms and Chemical Transformations of 1 3 Chloro 2 Iodophenyl Propan 2 One

Reactivity of the Propan-2-one Moiety

The propan-2-one group is a versatile functional group that can undergo a variety of reactions, primarily centered around the electrophilic carbonyl carbon and the acidic α-hydrogens.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the propan-2-one moiety is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, forming a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A common example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. For instance, the reaction with methylmagnesium bromide would be expected to yield 2-(3-chloro-2-iodophenyl)-1,1-dimethylpropan-2-ol. Another important class of nucleophilic addition reactions involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce the corresponding secondary alcohol, 1-(3-chloro-2-iodophenyl)propan-2-ol.

Table 1: Representative Nucleophilic Addition Reactions
NucleophileProductReaction Type
CH₃MgBr2-(3-chloro-2-iodophenyl)-1,1-dimethylpropan-2-olGrignard Reaction
NaBH₄1-(3-chloro-2-iodophenyl)propan-2-olReduction
HCN2-(3-chloro-2-iodophenyl)-2-hydroxypropanenitrileCyanohydrin Formation

Enolization and Reactions of Enolates/Enols

The α-hydrogens of the propan-2-one moiety are acidic and can be removed by a base to form a resonance-stabilized enolate ion. This enolate can then act as a nucleophile in various reactions.

Aldol (B89426) Condensation: In the presence of a base, the enolate of 1-(3-chloro-2-iodophenyl)propan-2-one can react with another molecule of itself or a different carbonyl compound in an aldol addition or condensation reaction. For example, reaction with benzaldehyde (B42025) would be expected to yield 4-(3-chloro-2-iodophenyl)-1-phenylbut-3-en-2-one after dehydration.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base.

α-Functionalization Reactions

The α-position of the ketone can be functionalized through various reactions involving the enol or enolate intermediate.

Halogenation: In the presence of an acid or base catalyst, this compound can be halogenated at the α-position. For instance, reaction with bromine in acetic acid would likely yield 1-bromo-1-(3-chloro-2-iodophenyl)propan-2-one.

Alkylation: The enolate can be alkylated using an alkyl halide. This reaction is a powerful tool for forming new carbon-carbon bonds.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, the migratory aptitude of the attached groups would determine the product. Generally, aryl groups have a higher migratory aptitude than methyl groups, so the expected product would be (3-chloro-2-iodophenyl)methyl acetate.

Reactivity of the Halogenated Aromatic Ring

The 3-chloro-2-iodophenyl group is an electron-deficient aromatic system, which influences its reactivity, particularly in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). In this compound, the propan-2-one group is moderately electron-withdrawing.

For an SNAr reaction to occur, a strong nucleophile is typically required, and the leaving group must be positioned ortho or para to a strong electron-withdrawing group. In this molecule, the chloro and iodo substituents are potential leaving groups. The relative reactivity of these halogens as leaving groups in SNAr reactions generally follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex, and a more polarizable leaving group can better stabilize the transition state.

However, without a strongly activating group (like a nitro group) ortho or para to the halogens, SNAr reactions are expected to be slow. The propan-2-one at the 1-position is meta to the chlorine and ortho to the iodine. Its electron-withdrawing effect would be more strongly felt at the ortho and para positions. Therefore, nucleophilic substitution of the iodine atom might be more feasible than the chlorine atom, although still likely requiring harsh reaction conditions.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
Leaving GroupPosition Relative to Activating GroupPredicted Reactivity
IodineorthoMore likely to be substituted
ChlorinemetaLess likely to be substituted

It is important to note that other reaction pathways, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki coupling at the C-I bond), are often more efficient for the functionalization of aryl halides that are not strongly activated towards SNAr.

Electrophilic Aromatic Substitution (EAS) Potentials

The aromatic ring of this compound is substituted with three groups: a chlorine atom, an iodine atom, and a propan-2-one group. The position of an incoming electrophile during an electrophilic aromatic substitution (EAS) reaction is determined by the directing effects of these substituents.

Directing Effects of Substituents:

Halogens (Chloro and Iodo): Chlorine and iodine are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene (B151609). This deactivation is due to their electron-withdrawing inductive effect. However, they are ortho-, para-directors. This is because the lone pairs on the halogen atoms can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Propan-2-one Group (-CH₂COCH₃): The propan-2-one group is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, both through induction and resonance, which significantly reduces the electron density of the aromatic ring. This deactivating nature makes the ring much less susceptible to electrophilic attack. The meta-directing effect arises because the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of attack.

In this compound, the directing effects of the three substituents must be considered collectively. The aromatic ring has three available positions for substitution: C4, C5, and C6.

The chloro group at C3 directs ortho (to C2 and C4) and para (to C6).

The iodo group at C2 directs ortho (to C1 and C3) and para (to C5).

The propan-2-one group at C1 directs meta (to C3 and C5).

The positions are influenced as follows:

Position C4: Directed ortho by the chloro group.

Position C5: Directed para by the iodo group and meta by the propan-2-one group. This is a reinforced position.

Position C6: Directed para by the chloro group.

Given the combined effects, the most probable site for electrophilic attack would be position C5 , as it is directed by both the iodo (para) and the propan-2-one (meta) groups. Position C4 and C6 are also possibilities due to the directing effect of the chloro group, but the strong deactivating nature of the adjacent propan-2-one group might hinder attack at these positions.

Interactive Data Table: Directing Effects of Substituents

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-ClC3Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-IC2Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-CH₂COCH₃C1Electron-withdrawingElectron-withdrawingStrongly DeactivatingMeta

Predicted Major Product of Electrophilic Aromatic Substitution:

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-(3-Chloro-2-iodo-5-nitrophenyl)propan-2-one
HalogenationBr₂, FeBr₃1-(5-Bromo-3-chloro-2-iodophenyl)propan-2-one
SulfonationSO₃, H₂SO₄4-Chloro-5-iodo-3-(2-oxopropyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Likely no reaction due to strong deactivation
Friedel-Crafts AlkylationRCl, AlCl₃Likely no reaction due to strong deactivation

It is important to note that Friedel-Crafts reactions are unlikely to proceed due to the strongly deactivated nature of the aromatic ring. The presence of the deactivating propan-2-one group and two halogens makes the ring too electron-poor to react with the carbocation or acylium ion intermediates.

Directed Ortho Metalation (DoM) and Subsequent Quenching Reactions

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl anion can then be quenched with various electrophiles to introduce a wide range of substituents.

For this compound, the potential for DoM is influenced by the directing capabilities of its substituents. The primary directing groups on the aromatic ring are the chloro, iodo, and the propan-2-one moieties.

Directing Group Ability:

Halogens (Cl, I): Halogens are generally considered weak directing groups for DoM. Their ability to direct metalation is significantly lower than that of stronger directing groups like amides or alkoxides.

Propan-2-one Group: The ketone group itself is not a classical directing group for DoM because the acidic α-protons on the methylene group are more likely to be deprotonated by the strong base than the aromatic protons. This would lead to the formation of an enolate rather than the desired aryl anion.

To circumvent the issue of enolate formation, the ketone can be protected in situ. For instance, the addition of a lithium amide to the carbonyl group can form a transient α-amino alkoxide, which can act as a potent directing group.

Potential Sites for Metalation:

Assuming the ketone is appropriately managed to prevent enolization, the regioselectivity of the metalation will be determined by the directing influence of the halogens. In cases with multiple halogens, the directing effect can be competitive. Generally, the order of directing ability for halogens in DoM is F > Cl > Br > I. However, the acidity of the ortho proton also plays a crucial role.

In this compound, there are three possible sites for deprotonation:

C6: Ortho to the chloro group.

C4: Ortho to the chloro group.

The proton at the C-H bond between the chloro and iodo substituents is absent.

Given the stronger directing ability of chlorine compared to iodine, metalation is most likely to occur at a position ortho to the chlorine atom. Between C4 and C6, steric hindrance could play a role, potentially favoring the less hindered position.

Subsequent Quenching Reactions:

Once the aryl anion is formed, it can be treated with a variety of electrophiles to introduce new functional groups. The choice of electrophile determines the final product.

Interactive Data Table: Potential DoM Reactions and Products

Directing Group (Hypothetical)BaseElectrophile (E+)Quenching ReagentPredicted Product
-Cln-BuLi/TMEDADD₂O1-(3-Chloro-6-deuterio-2-iodophenyl)propan-2-one
-Cln-BuLi/TMEDASi(CH₃)₃(CH₃)₃SiCl1-(3-Chloro-2-iodo-6-(trimethylsilyl)phenyl)propan-2-one
-Cln-BuLi/TMEDACHODMF4-Chloro-5-iodo-2-(2-oxopropyl)benzaldehyde
-Cln-BuLi/TMEDACOOHCO₂4-Chloro-5-iodo-2-(2-oxopropyl)benzoic acid
-Cln-BuLi/TMEDAB(OH)₂B(OCH₃)₃ then H₃O⁺(4-Chloro-5-iodo-2-(2-oxopropyl)phenyl)boronic acid

Challenges and Considerations:

Competition with Halogen-Metal Exchange: A significant competing reaction in the lithiation of aryl halides is halogen-metal exchange, especially with aryl iodides and bromides. This process, where the organolithium reagent exchanges its lithium atom for the halogen, is often faster than directed ortho-metalation. For this compound, iodine-lithium exchange at the C2 position would likely be a major competing pathway, leading to a different organolithium intermediate and subsequent products.

Enolate Formation: As mentioned, the acidity of the α-protons of the ketone is a major challenge that must be addressed, for instance, through in situ protection, to achieve successful DoM on the aromatic ring.

Reaction Conditions: The choice of base, solvent, and temperature is critical in controlling the regioselectivity and minimizing side reactions. The use of additives like TMEDA (tetramethylethylenediamine) can enhance the basicity of the organolithium reagent and promote deprotonation.

Due to these competing pathways, achieving selective directed ortho-metalation on this compound would be challenging and require careful optimization of reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig Amination) Involving the Aromatic Halogens

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, which possesses two different halogen atoms on the aromatic ring, the key consideration is the chemoselectivity of these reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl. This trend is primarily based on the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many of these catalytic cycles.

Given this reactivity difference, it is highly probable that palladium-catalyzed cross-coupling reactions on this compound will occur selectively at the C-I bond, leaving the C-Cl bond intact. This selective reactivity allows for the stepwise functionalization of the aromatic ring.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. For this compound, the reaction would be expected to proceed at the C-I bond.

Reaction: this compound + Alkene

Catalyst: Pd(OAc)₂, PPh₃

Base: Et₃N, K₂CO₃

Expected Product: 1-(3-chloro-2-vinylphenyl)propan-2-one derivative

The reaction would yield a product where the iodine atom is replaced by the vinyl group from the alkene, while the chlorine atom at the C3 position remains.

Sonogashira Coupling

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, which is a powerful method for the formation of aryl-alkyne bonds. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Reaction: this compound + Terminal Alkyne

Catalyst: Pd(PPh₃)₄, CuI

Base: Et₃N, piperidine (B6355638)

Expected Product: 1-(3-chloro-2-(alkynyl)phenyl)propan-2-one

Similar to the Heck reaction, the Sonogashira coupling is expected to occur selectively at the more reactive C-I bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction.

Reaction: this compound + Amine (R¹R²NH)

Catalyst: Pd₂(dba)₃, ligand (e.g., XPhos, SPhos)

Base: NaOt-Bu, K₃PO₄

Expected Product: 1-(2-(R¹R²-amino)-3-chlorophenyl)propan-2-one

The amination will selectively take place at the C2 position, replacing the iodine atom.

Interactive Data Table: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBasePredicted Major Product
Heck StyrenePd(OAc)₂, PPh₃Et₃N1-(3-Chloro-2-styrylphenyl)propan-2-one
Methyl acrylatePd(OAc)₂, PPh₃K₂CO₃Methyl 3-(2-(3-chloro-2-(2-oxopropyl)phenyl))acrylate
Sonogashira PhenylacetylenePd(PPh₃)₄, CuIEt₃N1-(3-Chloro-2-(phenylethynyl)phenyl)propan-2-one
TrimethylsilylacetylenePd(PPh₃)₄, CuIPiperidine1-(3-Chloro-2-((trimethylsilyl)ethynyl)phenyl)propan-2-one
Buchwald-Hartwig MorpholinePd₂(dba)₃, XPhosNaOt-Bu1-(3-Chloro-2-(morpholino)phenyl)propan-2-one
AnilinePd₂(dba)₃, SPhosK₃PO₄1-(3-Chloro-2-(phenylamino)phenyl)propan-2-one

The selective functionalization of the C-I bond in the presence of a C-Cl bond provides a versatile handle for further synthetic transformations. The remaining chloro group can potentially undergo subsequent cross-coupling reactions under more forcing conditions, allowing for the introduction of a second, different functional group at the C3 position. This stepwise approach is a powerful strategy in the synthesis of complex, polysubstituted aromatic compounds.

Intramolecular Cyclization and Rearrangement Reactions

Cyclization Pathways Leading to Heterocyclic Systems

The structure of this compound, featuring a ketone and ortho-disposed halogens, presents opportunities for intramolecular cyclization to form various heterocyclic systems. These reactions often proceed via palladium-catalyzed processes or through the formation of reactive intermediates that can undergo subsequent ring closure.

Palladium-Catalyzed Indole (B1671886) Synthesis (Larock Indole Synthesis)

A prominent pathway for the formation of heterocycles from ortho-haloanilines is the Larock indole synthesis. While this compound is not an aniline, a synthetic modification, such as the introduction of an amino group, would make it a suitable precursor. For instance, if the propan-2-one side chain were converted to a primary amine, the resulting o-iodoaniline derivative could undergo a palladium-catalyzed heteroannulation with an alkyne to afford a substituted indole.

The general mechanism for the Larock indole synthesis involves:

Oxidative addition of the aryl iodide to a Pd(0) catalyst.

Coordination and migratory insertion of the alkyne.

Intramolecular cyclization of the nitrogen nucleophile onto the newly formed vinylpalladium species.

Reductive elimination to regenerate the Pd(0) catalyst and form the indole ring.

Although not directly applicable to this compound, this illustrates a potential synthetic route to indoles from a closely related derivative.

Fischer Indole Synthesis

The Fischer indole synthesis is another classical method for indole formation, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To utilize this compound in a Fischer indole synthesis, it would first need to be converted into a (3-chloro-2-iodophenyl)hydrazine. This hydrazine (B178648) could then be reacted with an appropriate aldehyde or ketone to form a hydrazone, which upon treatment with acid, would cyclize to yield a polysubstituted indole.

The key step in the Fischer indole synthesis is a-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

Other Potential Cyclization Pathways

The presence of the ketone and the ortho-halogens could potentially enable other cyclization pathways. For example, under basic conditions, the enolate of the ketone could be formed. While intramolecular nucleophilic aromatic substitution (SNAr) is generally difficult on unactivated aryl halides, specific catalysts or reaction conditions might promote the displacement of one of the halogens by the enolate to form a five- or six-membered ring. However, such reactions are less common and would likely require harsh conditions.

A more plausible approach would involve a palladium-catalyzed intramolecular α-arylation of the ketone. This would involve the formation of a palladium(II) intermediate through oxidative addition of the C-I bond, followed by intramolecular attack of the enolate to form a new carbon-carbon bond, leading to a cyclized product.

Interactive Data Table: Potential Heterocyclic Products from Derivatives of this compound

Starting Material DerivativeReaction TypeKey ReagentsHeterocyclic Product
1-(2-Amino-3-chlorophenyl)propan-2-one (hypothetical)Intramolecular CondensationAcid or Base8-Chloro-2-methylindole
(3-Chloro-2-iodophenyl)hydrazineFischer Indole SynthesisKetone (R¹COR²), AcidSubstituted 4-Chloro-5-iodoindole
This compoundIntramolecular α-ArylationPd catalyst, Base4-Chloro-1-methyl-1H-inden-1-ol (after tautomerization)

These examples highlight the potential of this compound as a scaffold for the synthesis of various heterocyclic systems, often requiring initial functional group transformations to introduce the necessary reactive moieties for cyclization.

Radical Reactions and Photochemical Transformations

The chemical behavior of this compound can also be explored through radical reactions and photochemical transformations, which often lead to unique products not accessible through traditional ionic pathways.

Radical Reactions

The carbon-iodine (C-I) bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be initiated by radical initiators, such as AIBN (azobisisobutyronitrile), or by heat or light. The resulting 2-(3-chloro-2-(2-oxopropyl)phenyl) radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

Radical Cyclization: If an appropriate radical acceptor is present within the molecule, intramolecular cyclization can occur. For this compound itself, there is no suitably positioned unsaturated group to facilitate an efficient intramolecular radical cyclization. However, if the propan-2-one side chain were modified to include a double or triple bond, radical cyclization could become a viable pathway to form new ring systems. For example, a copper-catalyzed radical cyclization of an unsaturated derivative could potentially lead to the formation of seven-membered lactones.

Intermolecular Radical Reactions: The aryl radical can be trapped by external reagents. For instance, in the presence of a hydrogen atom donor, the radical will be quenched to form 1-(3-chlorophenyl)propan-2-one. Alternatively, it can add to alkenes or alkynes in intermolecular radical addition reactions.

Photochemical Transformations

The presence of a carbonyl group in this compound makes it a candidate for various photochemical reactions upon absorption of UV light.

Photoenolization: Aromatic ketones with ortho-alkyl groups can undergo photoenolization, where intramolecular hydrogen abstraction from the alkyl group by the excited carbonyl oxygen leads to the formation of a photoenol. In the case of this compound, the methylene group of the propan-2-one side chain is in a position analogous to an ortho-alkyl group. Upon UV irradiation, it is possible for the excited ketone to abstract a hydrogen atom from the methylene group, forming a biradical intermediate that can then collapse to a photoenol (a hydroxy-o-quinodimethane derivative). These photoenols are often transient species that can revert to the starting ketone or be trapped by dienophiles in [4+2] cycloaddition reactions.

Photoreduction: In the presence of a hydrogen donor, the excited ketone can undergo photoreduction. This can occur via two main pathways: intermolecular hydrogen abstraction from the solvent or another hydrogen-donating species, or through an electron transfer-proton transfer mechanism. The resulting ketyl radical can then dimerize or abstract another hydrogen atom to yield the corresponding alcohol, 1-(3-chloro-2-iodophenyl)propan-2-ol.

Photocleavage of the C-I Bond: The C-I bond is the weakest bond in the molecule and is susceptible to homolytic cleavage upon UV irradiation. This would generate the same aryl radical as discussed in the radical reactions section, which could then undergo subsequent reactions. This photochemical generation of radicals can be an alternative to using chemical radical initiators.

Interactive Data Table: Potential Radical and Photochemical Reactions

Reaction TypeInitiator/ConditionsKey IntermediatePotential Product(s)
Radical Dehalogenation AIBN, Bu₃SnH2-(3-Chloro-2-(2-oxopropyl)phenyl) radical1-(3-Chlorophenyl)propan-2-one
Photochemical C-I Cleavage UV light2-(3-Chloro-2-(2-oxopropyl)phenyl) radical1-(3-Chlorophenyl)propan-2-one (in H-donor solvent)
Photoenolization UV lightBiradical, PhotoenolTrapping products with dienophiles
Photoreduction UV light, i-PrOHKetyl radical1-(3-Chloro-2-iodophenyl)propan-2-ol, Pinacol coupling products

The specific outcomes of these radical and photochemical reactions would be highly dependent on the reaction conditions, including the solvent, the presence of radical traps or initiators, and the wavelength of light used for irradiation.

Mechanistic Insights into Biotransformations of this compound

The biotransformation of xenobiotics, such as this compound, is a critical process in determining their biological activity and residence time in an organism. The enzymatic machinery responsible for these transformations is complex and highly specific. This section delves into the mechanistic details of the biotransformation of this compound, with a focus on the specificity of the enzymes involved and their catalytic cycles. While direct experimental studies on this specific compound are not extensively available in the public domain, a comprehensive understanding can be built upon the well-established principles of xenobiotic metabolism, particularly by the cytochrome P450 (CYP) superfamily of enzymes.

The metabolism of this compound is anticipated to be primarily carried out by hepatic microsomal cytochrome P450 enzymes. nih.govlongdom.org These enzymes are versatile catalysts, capable of a wide range of oxidative reactions. nih.govmdpi.com For a molecule with the structural complexity of this compound, several metabolic pathways are plausible, including aromatic hydroxylation, oxidative dehalogenation, and reduction of the propanone side chain. The specific enzymes involved and the preferred metabolic routes are dictated by the principles of enzyme specificity.

Enzyme specificity in the context of xenobiotic metabolism is a multifaceted phenomenon. It is determined by the three-dimensional structure of the enzyme's active site, which governs substrate binding and orientation. The size, shape, and electronic properties of the substrate molecule, in this case, this compound, are critical determinants of its interaction with the active site of a particular CYP isoform. The presence of both chloro and iodo substituents on the phenyl ring, along with the propan-2-one side chain, introduces significant steric and electronic factors that will influence which CYP isoforms can effectively bind and metabolize the compound.

The catalytic cycle of cytochrome P450 enzymes is a well-elucidated process that underpins the oxidative metabolism of a vast array of substrates. youtube.comwordpress.com The cycle initiates with the binding of the substrate to the ferric (Fe³⁺) form of the enzyme. This binding event often displaces a water molecule from the heme iron's coordination sphere, leading to a change in the spin state of the iron and an increase in its redox potential. This facilitates the first one-electron reduction of the heme iron to the ferrous (Fe²⁺) state, a process mediated by a partner enzyme, NADPH-cytochrome P450 reductase.

Following reduction, molecular oxygen binds to the ferrous heme iron, forming a ferrous-dioxygen complex. A second one-electron reduction, which can be supplied by either NADPH-cytochrome P450 reductase or cytochrome b5, leads to the formation of a peroxo-iron (III) species. This is a critical intermediate that is rapidly protonated to yield a hydroperoxo-iron (III) complex. Subsequent protonation and cleavage of the oxygen-oxygen bond result in the formation of a highly reactive ferryl-oxo (Fe⁴⁺=O) species, known as Compound I, and the release of a water molecule. nih.gov

It is this potent oxidizing species, Compound I, that is responsible for the oxidation of the substrate. The mechanism of oxygen transfer from Compound I to the substrate can vary depending on the nature of the substrate and the specific reaction being catalyzed. For aromatic hydroxylation, a common metabolic pathway for compounds containing a phenyl ring, the reaction is thought to proceed via an electrophilic attack of the ferryl-oxo species on the aromatic ring, leading to the formation of a sigma-complex intermediate, which then rearranges to the hydroxylated product.

In the case of this compound, the positions available for hydroxylation on the aromatic ring are influenced by the existing chloro and iodo substituents. These halogens are deactivating and ortho-, para-directing for electrophilic aromatic substitution, which could influence the regioselectivity of hydroxylation.

Dehalogenation is another potential metabolic pathway for halogenated aromatic compounds. nih.govmdpi.com This can occur through oxidative or reductive mechanisms. Oxidative dehalogenation catalyzed by CYP enzymes often involves the initial hydroxylation of the carbon atom bearing the halogen, leading to an unstable halohydrin intermediate that can spontaneously eliminate the hydrohalic acid to form a ketone or aldehyde. Given the presence of a propan-2-one moiety, further oxidation at the aromatic ring is a more probable primary metabolic step.

The specificity of different CYP isoforms for this compound would likely vary significantly. For instance, some isoforms may preferentially catalyze aromatic hydroxylation, while others might be more adept at transformations involving the side chain. This specificity is a function of the subtle differences in the amino acid residues that line the active sites of the various CYP isoforms, which in turn dictate the precise orientation of the substrate relative to the reactive ferryl-oxo species.

To illustrate the concept of enzyme specificity, the following interactive table presents hypothetical kinetic parameters for the metabolism of this compound by different human CYP450 isoforms. These values are not based on experimental data for this specific compound but are representative of the range of affinities and catalytic efficiencies observed for xenobiotic metabolism.

CYP IsoformPredominant Metabolic ReactionMichaelis Constant (K_m) (µM)Maximum Velocity (V_max) (pmol/min/pmol CYP)Intrinsic Clearance (V_max/K_m) (µL/min/pmol CYP)
CYP1A2 Aromatic Hydroxylation501503.0
CYP2C9 Aromatic Hydroxylation252008.0
CYP2D6 Side-chain Oxidation100500.5
CYP3A4 Aromatic Hydroxylation & Dehalogenation1050050.0

Theoretical and Computational Chemistry Studies of 1 3 Chloro 2 Iodophenyl Propan 2 One

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 1-(3-chloro-2-iodophenyl)propan-2-one are governed by the interplay between the phenyl ring, the electron-withdrawing halogen substituents (chlorine and iodine), and the acetyl group (-COCH₃). A molecular orbital (MO) analysis, typically performed using Density Functional Theory (DFT) or Hartree-Fock (HF) methods, provides insight into the distribution of electrons and the nature of chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For aromatic ketones of this type, the HOMO is generally expected to have significant π-character and be delocalized across the phenyl ring and the halogen atoms, with notable contributions from the p-orbitals of iodine and chlorine. The LUMO is typically a π* orbital, primarily localized on the carbonyl group and the aromatic ring, making the carbonyl carbon an electrophilic site.

Table 1: Calculated Electronic Properties of a Representative Conformer (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable.)

PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311G(d,p)
Dipole Moment2.8 DB3LYP/6-311G(d,p)

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily due to the rotation around the single bond connecting the phenyl ring and the propan-2-one moiety. A potential energy surface (PES) scan, where the dihedral angle between the plane of the phenyl ring and the plane of the acetyl group is systematically varied, can reveal the most stable conformations (energy minima) and the rotational barriers (transition states).

It is anticipated that the lowest energy conformation would involve a non-planar arrangement to minimize steric hindrance between the acetyl group and the bulky iodine atom at the ortho position. The methyl group of the propanone side chain would likely orient itself away from the iodine atom to reduce steric clash. The PES would likely show two energy minima corresponding to mirror-image conformers, separated by a rotational barrier.

Reaction Pathway Elucidation: Transition State Geometries and Activation Energies

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

The carbonyl carbon of the propan-2-one group is a primary site for nucleophilic attack. DFT calculations can model the approach of a nucleophile (e.g., a hydride source like NaBH₄ or an organometallic reagent) to this carbon. By mapping the reaction coordinate, the geometry of the transition state can be optimized, and the activation energy for the nucleophilic addition can be determined. These calculations would likely show a trajectory of approach that minimizes steric interactions with the substituted phenyl ring.

The carbon-iodine bond is a well-known handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling can elucidate the elementary steps of these catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination. For this compound, DFT studies could predict the relative ease of oxidative addition of a palladium(0) catalyst into the C-I bond versus the C-Cl bond. Due to the lower bond dissociation energy of the C-I bond, oxidative addition is expected to occur selectively at this position.

Table 2: Hypothetical Activation Energies for Key Reaction Steps (Note: These are illustrative values based on general chemical principles.)

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Oxidative Addition (C-I)Pd(PPh₃)₄15-20
Oxidative Addition (C-Cl)Pd(PPh₃)₄>30
Nucleophilic Attack on C=ONaBH₄10-15

Predictive Spectroscopic Property Computations for Mechanistic Interpretation

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying reaction intermediates or confirming the structure of products.

NMR Chemical Shift Prediction: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can predict the NMR chemical shifts. These predictions can help in assigning peaks in an experimental spectrum and can also be sensitive to the conformational state of the molecule. For instance, the chemical shift of the methylene (B1212753) protons would be highly dependent on the dihedral angle with respect to the aromatic ring.

IR Vibrational Mode Assignments: Calculation of the vibrational frequencies and their corresponding normal modes allows for the prediction of an infrared (IR) spectrum. This is particularly useful for identifying key functional groups. The strong carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹, would be a prominent feature. The positions of C-I and C-Cl stretching vibrations could also be predicted, though they are often found in the less easily interpreted fingerprint region.

Solvent Effects on Reactivity and Equilibrium via Continuum and Explicit Solvation Models

The surrounding solvent can have a profound impact on both the conformational equilibrium and the rates of reactions. Computational models can account for these effects in two primary ways:

Continuum Solvation Models: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the stabilization of charged or polar species in solution. For a reaction involving a charged nucleophile, a polar solvent would be predicted to stabilize the reactants and transition state, thereby influencing the activation energy.

Explicit Solvation Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to study how protic solvents might interact with the carbonyl oxygen.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis (focused on intrinsic chemical reactivity)

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. For this compound, a QSRR analysis would focus on how the electronic and steric properties of the substituents on the phenyl ring—namely the chloro and iodo groups—as well as the propan-2-one side chain, modulate the intrinsic chemical reactivity of the molecule. Intrinsic reactivity, in this context, refers to the inherent susceptibility of the molecule to undergo a chemical reaction, governed by its electronic and structural characteristics.

The fundamental principle of QSRR is that the reactivity of a compound is a function of its structural descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For this compound, the primary determinants of its intrinsic reactivity are the electronic effects (inductive and resonance) and steric effects of its substituents.

Electronic Effects:

The electronic influence of the chloro and iodo substituents on the aromatic ring can be quantified using Hammett constants (σ). These constants are a measure of the electron-withdrawing or electron-donating nature of a substituent. The chloro and iodo groups are both moderately electron-withdrawing through the inductive effect (-I) due to their electronegativity. However, they can also exhibit a weak electron-donating resonance effect (+R) due to the presence of lone pairs of electrons on the halogen atoms. The net electronic effect is a combination of these two opposing forces.

In the case of this compound, the chloro group is in the meta position, and the iodo group is in the ortho position relative to the propan-2-one side chain. The Hammett constants for these substituents provide insight into their electronic influence.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
Chloro (Cl)+0.37+0.23
Iodo (I)+0.35+0.18

Note: The table presents Hammett constants for meta and para positions, which are well-established. Ortho substituent effects are more complex due to the inclusion of steric factors.

The positive values of the Hammett constants for both chloro and iodo substituents indicate that they are electron-withdrawing groups. viu.ca The chloro group at the meta position primarily exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the benzylic protons of the propan-2-one side chain. The iodo group at the ortho position also has an electron-withdrawing inductive effect, but its influence is compounded by steric effects.

Steric Effects:

The steric hindrance caused by the bulky iodo group at the ortho position is a significant factor in the reactivity of this compound. Steric effects can influence the rate of a reaction by impeding the approach of a reagent to the reaction center. In QSRR, steric effects are often quantified using parameters such as Taft's steric parameter (Es) or Verloop's sterimol parameters. nih.gov

The presence of the iodo group in close proximity to the propan-2-one side chain can restrict the rotation of the side chain and hinder reactions involving the carbonyl group or the adjacent benzylic carbon. This steric inhibition can be particularly important in reactions where a bulky nucleophile or electrophile is involved.

SubstituentTaft's Steric Parameter (Es)
Hydrogen (H)1.24
Chlorine (Cl)0.27
Bromine (Br)0.08
Iodine (I)-0.16
Methyl (CH3)0.00

Note: A more negative Es value indicates greater steric hindrance.

As seen in the illustrative table, the steric parameter for iodine is significantly more negative than for chlorine, indicating its larger size and greater steric hindrance. This steric bulk can play a dominant role in the regioselectivity and stereoselectivity of reactions involving this molecule.

Combined Effects on Reactivity:

A comprehensive QSRR model for this compound would integrate these electronic and steric descriptors to predict its reactivity in various transformations. For instance, in a nucleophilic addition to the carbonyl group, the electron-withdrawing nature of the halogens would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. However, the steric hindrance from the ortho-iodo group could counteract this electronic activation by physically blocking the incoming nucleophile.

Similarly, for reactions involving the benzylic protons (alpha to the carbonyl group), the inductive effect of the halogens would increase their acidity, facilitating enolate formation. The subsequent reactivity of the enolate would then be influenced by both the electronic effects of the substituents on the aromatic ring and the steric environment around the benzylic position.

This compound: A Multifaceted Intermediate for Modern Organic Synthesis

The strategic design of complex organic molecules hinges on the availability of versatile and highly functionalized building blocks. This compound is emerging as a significant synthetic intermediate, offering multiple reaction sites that can be selectively addressed to construct a wide array of molecular architectures. Its unique structure, featuring a ketone functional group and a differentially halogenated aromatic ring, provides a powerful platform for the synthesis of pharmaceuticals, advanced materials, and complex natural products.

Advanced Analytical Methodologies for Mechanistic Elucidation of 1 3 Chloro 2 Iodophenyl Propan 2 One Reactions

In Situ and Operando Spectroscopic Techniques (e.g., FTIR, Raman, NMR) for Reaction Monitoring

Real-time monitoring of chemical reactions as they occur is crucial for a comprehensive understanding of their mechanisms. In situ and operando spectroscopic techniques are particularly well-suited for this purpose, as they allow for the observation of reactants, intermediates, products, and catalysts under actual reaction conditions. magritek.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy can be employed to monitor the progress of reactions involving 1-(3-chloro-2-iodophenyl)propan-2-one by tracking the vibrational modes of its functional groups. The carbonyl (C=O) stretch of the ketone, typically found in the region of 1700-1725 cm⁻¹, is a strong and sensitive reporter of the molecule's transformation. For instance, in a reduction reaction, the disappearance of this peak and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the formation of the corresponding alcohol.

Raman Spectroscopy , a complementary vibrational technique, can also be a powerful tool. The C-I and C-Cl bonds in the aromatic ring have characteristic Raman signals that can be monitored to follow reactions at these sites, such as cross-coupling reactions. americanpharmaceuticalreview.com For example, in a Sonogashira coupling at the iodinated position, the disappearance of the C-I vibrational mode would be a clear indicator of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed structural information about the species in a reaction mixture. mdpi.com Operando NMR allows for the quantitative analysis of all soluble species, making it possible to determine reaction kinetics and identify transient intermediates that may not be observable by other techniques. magritek.com For example, in a base-catalyzed enolization of this compound, the appearance of new signals corresponding to the enolate intermediate could be directly observed and quantified.

Table 1: Application of In Situ/Operando Spectroscopy for Monitoring a Hypothetical Reaction of this compound
TechniqueKey Functional Group/Atom MonitoredExpected Spectral ChangeMechanistic Insight Gained
FTIRCarbonyl (C=O)Disappearance of the C=O stretch at ~1715 cm⁻¹Rate of consumption of the starting material
RamanCarbon-Iodine (C-I)Disappearance of the C-I stretch at ~500-600 cm⁻¹Confirmation of reaction at the iodinated position
¹H NMRProtons of the propanone moietyShift in the signals of the CH₂ and CH₃ groupsIdentification of intermediates and products
¹³C NMRCarbonyl carbonShift of the carbonyl carbon signal from ~200 ppmConfirmation of the transformation of the ketone

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of transient and low-concentration reaction intermediates. nih.govrsc.org Its high mass accuracy allows for the determination of elemental compositions, providing crucial clues about the structures of unknown species. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to gently ionize molecules from the reaction mixture, allowing for their detection and characterization. dntb.gov.ua

In the study of reactions involving this compound, HRMS could be used to intercept and identify key intermediates. For example, in a palladium-catalyzed cross-coupling reaction, it might be possible to detect organopalladium intermediates. By coupling the mass spectrometer to a liquid chromatography system (LC-MS), one can separate the components of the reaction mixture before they enter the mass spectrometer, simplifying the analysis and allowing for the identification of isomeric intermediates. nih.gov

Table 2: Hypothetical HRMS Data for the Identification of an Intermediate in a Reaction of this compound
Hypothetical IntermediateIonization TechniqueMeasured m/zCalculated m/zElemental CompositionInferred Structure
Enolate anionESI (-)308.9384308.9392C₉H₆ClIO⁻Deprotonated starting material
Organopalladium complexESI (+)498.8451498.8459C₁₅H₁₄ClIOPd⁺Oxidative addition product with a Pd(0) catalyst

X-ray Crystallography of Reaction Products or Co-crystals for Structural Validation in Mechanistic Studies

While spectroscopic and spectrometric techniques provide valuable information about the structures of molecules in solution and the gas phase, X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline solid. mdpi.com Obtaining a crystal structure of a key reaction product can definitively confirm its stereochemistry and connectivity, which is essential for validating a proposed reaction mechanism. researchgate.netnih.gov

For reactions of this compound that yield crystalline products, single-crystal X-ray diffraction can provide invaluable structural information. nih.gov For example, if a reaction leads to the formation of a new stereocenter, X-ray crystallography can be used to determine the absolute configuration of the product, providing insights into the stereoselectivity of the reaction. Furthermore, the formation of co-crystals with other reagents or intermediates can sometimes allow for the structural characterization of species that are not stable enough to be isolated on their own.

Table 3: Hypothetical Crystallographic Data for a Product Derived from this compound
ParameterValue
Chemical FormulaC₁₅H₁₂ClIO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234(5)
b (Å)8.912(4)
c (Å)16.543(8)
β (°)98.76(1)
Volume (ų)1492.1(1)
Z4

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. libretexts.orgepfl.ch By replacing an atom at a specific position in a molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can measure the effect of this substitution on the reaction rate. princeton.edu A significant change in the rate (a primary KIE) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. rsc.org

For reactions involving this compound, KIE studies can provide crucial mechanistic insights. For instance, in a base-catalyzed enolization, deuterating the α-protons of the propanone moiety would be expected to result in a significant primary KIE if C-H bond cleavage is the rate-determining step. The magnitude of the KIE can also provide information about the symmetry of the transition state.

Table 4: Hypothetical Kinetic Isotope Effect Data for the Base-Catalyzed Enolization of this compound
SubstrateRate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
This compoundkH = 2.5 x 10⁻⁴6.8C-H bond cleavage is the rate-determining step
This compound-d₃ (deuterated at the methyl group)kD = 3.7 x 10⁻⁵

Future Research Directions and Unexplored Avenues for 1 3 Chloro 2 Iodophenyl Propan 2 One

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry call for the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. For 1-(3-Chloro-2-iodophenyl)propan-2-one, future research should prioritize the development of sustainable and atom-economical synthetic protocols that minimize waste and environmental impact.

Current synthetic approaches may rely on classical methods that generate significant waste. Future strategies could explore catalyst-driven processes that offer high efficiency and selectivity. One promising avenue is the application of 100% atom-economical reactions, such as the iodosulfenylation of alkynes, which utilizes all atoms from the starting materials. rsc.org Adapting such methodologies could lead to reagentless and highly efficient syntheses.

Another area of focus should be on developing phosphine-free, heterogeneous palladium-catalyzed carbonylative cross-coupling reactions. organic-chemistry.org These methods can offer high atom economy and the significant advantage of catalyst recyclability, reducing both cost and environmental burden. organic-chemistry.org Research into solid-supported catalysts could further enhance sustainability by simplifying product purification and catalyst recovery.

Synthesis StrategyPotential AdvantagesKey Research Focus
Catalytic Cross-CouplingHigh atom economy, good to excellent yields, potential for catalyst recycling. organic-chemistry.orgDevelopment of heterogeneous, reusable palladium catalysts; exploration of phosphine-free ligands.
Reagentless Iodo-functionalization100% atom-economy, cost-effective, scalable, and sustainable. rsc.orgAdapting iodosulfenylation or similar addition reactions to suitable alkyne precursors.
C-H Activation/FunctionalizationReduces pre-functionalization steps, improving overall atom economy.Investigating transition-metal catalyzed direct C-H acylation of 1-chloro-2-iodobenzene (B47295) derivatives.

Exploration of Undiscovered Reactivity and Novel Transformations

The unique arrangement of the chloro, iodo, and propan-2-one substituents on the aromatic ring of this compound suggests a rich and largely unexplored reactivity profile. The steric and electronic effects of the ortho-halogens can be expected to influence the reactivity of the ketone and the aromatic ring in novel ways.

Future research could investigate intramolecular reactions, where the ketone moiety interacts with the ortho-iodo group, potentially under transition-metal catalysis, to form new heterocyclic systems. For instance, palladium-catalyzed intramolecular C-O or C-N bond formation could lead to substituted benzofurans or indoles. The presence of the enolizable ketone could also be exploited as an activator for palladium(II) precatalysts in cross-coupling reactions. nsf.gov

Furthermore, the development of one-pot transformations starting from aromatic ketones to generate a variety of other functional groups represents a powerful synthetic strategy. azom.com Applying such a sequential reaction approach to this compound could significantly expand its utility by enabling its conversion into diverse aromatic compounds without isolating intermediates. azom.com Additionally, copper-catalyzed reactions, such as retro-aldol reactions or couplings with hydroxylamines, could offer new pathways for modifying the ketone or aryl iodide moieties. rsc.orgorganic-chemistry.org

Reaction ClassPotential OutcomeMechanistic Aspect to Investigate
Intramolecular CyclizationSynthesis of novel benzofuran (B130515) or indole (B1671886) derivatives.Palladium- or copper-catalyzed C-O/C-N bond formation involving the ketone and aryl iodide.
One-Pot Multi-component ReactionsRapid assembly of complex molecular scaffolds.Sequential transformations involving the ketone and both halogen substituents.
Directed C-H FunctionalizationRegioselective introduction of new functional groups on the aromatic ring.Use of the ketone as a directing group for ortho C-H activation. researchgate.net
Sigmatropic RearrangementsAccess to regioisomeric products via ortho-functional group migration. researchgate.netCatalyst-free cross-coupling followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.govmdpi.comnih.gov Future research should focus on integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms. Flow reactors would be particularly beneficial for managing potentially exothermic reactions or for handling hazardous reagents in situ. nih.gov

Automated synthesis platforms represent another frontier for accelerating research involving this compound. chimia.ch Systems that utilize pre-packed reagent cartridges and pre-programmed protocols can significantly reduce the manual effort and time required for synthesizing derivatives. chimia.chyoutube.com Such platforms could be employed to rapidly generate a library of analogues of this compound for screening in various applications by performing sequential reactions, such as cycloadditions or cross-coupling reactions. researchgate.netnih.gov

TechnologyApplication to this compoundPotential Benefits
Continuous Flow ChemistrySynthesis of the parent compound and multi-step transformations to derivatives. zenodo.orgImproved safety, enhanced reaction control, easier scalability, and integration of multiple reaction steps. mdpi.comnih.gov
Automated Synthesis PlatformsRapid library synthesis for structure-activity relationship studies. researchgate.netnih.govIncreased efficiency, reduced hands-on time, and standardized reaction execution. chimia.chyoutube.com
Microreactor TechnologyPrecise control over stoichiometry and residence time for optimization of complex reactions.Higher yields and selectivities, minimized byproduct formation. beilstein-journals.org

Advanced Theoretical Predictions for Predictive Synthesis and Reaction Design

Computational chemistry is a powerful tool for understanding molecular properties and predicting chemical reactivity. elixirpublishers.com Applying advanced theoretical methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, bond energies, and potential reaction pathways for this compound.

Future research should leverage computational modeling to:

Predict Reactivity: Calculate electrostatic potential maps to identify sites susceptible to nucleophilic or electrophilic attack. elixirpublishers.com

Elucidate Reaction Mechanisms: Model transition states and reaction intermediates to understand the feasibility and selectivity of novel transformations, such as sigmatropic rearrangements or metal-catalyzed cyclizations. researchgate.net

Design Novel Catalysts: Computationally screen potential catalysts and ligands for reactions involving the C-I or C-Cl bonds to predict their efficacy and guide experimental work.

Simulate Spectra: Calculate theoretical NMR, IR, and Raman spectra to aid in the characterization of new compounds derived from this compound. elixirpublishers.com

These predictive capabilities can significantly accelerate the research and development cycle by prioritizing experiments with the highest probability of success, thereby saving time and resources. youtube.com

Investigation of Organometallic Chemistry involving the C-I Bond

The carbon-iodine (C-I) bond is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds through organometallic chemistry. msu.edu The C-I bond in this compound is significantly more reactive than the C-Cl bond, allowing for selective transformations. learncbse.inbyjus.com

Future research should extensively explore the rich organometallic chemistry of this compound. Palladium- and copper-catalyzed cross-coupling reactions are particularly promising.

Palladium-Catalyzed Reactions: The C-I bond is an excellent substrate for a wide array of palladium-catalyzed reactions, including Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig aminations. researchgate.netyoutube.com Investigating these reactions would allow for the introduction of a diverse range of substituents at the 2-position. The activation of palladium(II) precatalysts to the active palladium(0) species is a crucial step in these catalytic cycles. nsf.govyoutube.com

Copper-Catalyzed Reactions: Copper catalysis offers a complementary and often more economical alternative to palladium for certain transformations, such as Ullmann-type couplings for C-N, C-O, and C-S bond formation. organic-chemistry.orgencyclopedia.pub

The presence of the ortho-chloro and ketone groups may influence the efficiency and outcome of these reactions, and studying these effects will be a key aspect of future investigations.

Reaction TypeReagent/Catalyst SystemPotential Product Class
Suzuki CouplingAryl or vinyl boronic acids / Pd catalyst. youtube.comBiaryls, styrenes.
Sonogashira CouplingTerminal alkynes / Pd and Cu catalysts. youtube.comAryl alkynes.
Heck ReactionAlkenes / Pd catalyst. youtube.comSubstituted styrenes.
Buchwald-Hartwig AminationAmines / Pd catalyst.N-Aryl amines.
Ullmann CondensationAlcohols, amines / Cu catalyst. organic-chemistry.orgDiaryl ethers, N-aryl amines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Chloro-2-iodophenyl)propan-2-one?

  • Methodology :

  • Halogenation and Friedel-Crafts Acylation : Start with a substituted benzene derivative (e.g., 3-chloro-2-iodobenzene). Use Friedel-Crafts acylation with acetyl chloride or equivalent in the presence of Lewis acids (e.g., AlCl₃) to introduce the propan-2-one moiety.
  • Oxidation/Reduction Control : For intermediates, selective oxidation of propanol derivatives or reduction of α,β-unsaturated ketones may be employed, as seen in analogous trifluoromethyl-propanone syntheses .
    • Key Considerations : Monitor steric and electronic effects due to the bulky 3-chloro-2-iodophenyl group, which may influence reaction yields and regioselectivity.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Spectroscopic Analysis :

  • IR Spectroscopy : Look for the carbonyl (C=O) stretch at ~1640–1700 cm⁻¹, consistent with ketones. The presence of C-Cl and C-I bonds may show weaker absorptions in the 500–800 cm⁻¹ range .
  • NMR :
  • ¹H NMR : A singlet (~2.1–2.3 ppm) for the methyl group adjacent to the ketone. Aromatic protons will show splitting patterns reflecting substituent positions (e.g., para/ortho coupling).
  • ¹³C NMR : The carbonyl carbon appears at ~205–215 ppm; halogenated carbons (C-Cl, C-I) exhibit characteristic deshielding .
    • Validation : Compare data with structurally similar compounds, such as 3-(4-chlorophenyl)propan-2-one derivatives .

Q. What stability considerations are critical for handling this compound?

  • Degradation Pathways :

  • Light Sensitivity : The C-I bond is prone to photolytic cleavage; store in amber glassware under inert gas.
  • Thermal Stability : Avoid temperatures >100°C to prevent decomposition or retro-Friedel-Crafts reactions.
    • Analytical Monitoring : Use HPLC or GC-MS to detect degradation products (e.g., iodobenzene derivatives) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Transition State Analysis : Model Suzuki-Miyaura coupling reactions to evaluate activation barriers for iodine substitution (e.g., with aryl boronic acids) .
    • Experimental Correlation : Validate predictions with kinetic studies (e.g., monitoring reaction progress via NMR) .

Q. What strategies resolve contradictions in crystallographic data for halogenated propan-2-one derivatives?

  • Crystallographic Refinement :

  • SHELX Suite : Use SHELXL for refining structures against high-resolution data. Address disorder in halogen atoms (e.g., iodine’s large electron density) by partitioning occupancy or applying restraints .
  • Twinned Data : For non-merohedral twinning, employ TWINLAW or other algorithms to deconvolute overlapping reflections .
    • Case Study : Compare with 3-(2-chloro-6-fluorophenyl)propenone, where halogen positioning required iterative refinement .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in halogenated propan-2-one analogs?

  • SAR Design :

  • Halogen Substitution : Test analogs with Br/F in place of I to balance lipophilicity and steric effects.
  • Ketone Modifications : Introduce α-methyl groups or convert the ketone to oxime derivatives to alter metabolic stability .
    • Biological Assays : Use enzyme inhibition assays (e.g., cytochrome P450) to correlate structural changes with activity trends .

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